molecular formula C21H24N4O B8687957 2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine CAS No. 832734-48-2

2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine

Cat. No.: B8687957
CAS No.: 832734-48-2
M. Wt: 348.4 g/mol
InChI Key: QLOYQRHNLOVVHX-UHFFFAOYSA-N
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Description

2-(1-Cyclopentylpiperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

832734-48-2

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

4-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C21H24N4O/c22-13-16-5-7-17(8-6-16)18-14-23-21(24-15-18)26-20-9-11-25(12-10-20)19-3-1-2-4-19/h5-8,14-15,19-20H,1-4,9-12H2

InChI Key

QLOYQRHNLOVVHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentanone (0.022 mol) and 0.3 N zinc chloride-sodium borocyanide solution (0.55 ml) were added to a methanol solution (3.0 ml) of 2-(piperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine (46 mg, 0.16 mmol), and stirred at room temperature for 14 hours. The reaction mixture was concentrated under reduced pressure, and the residue was extracted with chloroform. The organic layer was washed with saturated saline solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified through partitioning thin-layer chromatography (chloroform:methanol=10:1) to obtain the entitled compound (50 mg, 87%).
Quantity
0.022 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Name
zinc chloride sodium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
87%

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